2-{[4-(2-Oxopropyl)phenyl]sulfanyl}ethyl 4-methylbenzene-1-sulfonate
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Overview
Description
2-{[4-(2-Oxopropyl)phenyl]sulfanyl}ethyl 4-methylbenzene-1-sulfonate is an organic compound that features a benzene ring substituted with a sulfanyl group and a sulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-Oxopropyl)phenyl]sulfanyl}ethyl 4-methylbenzene-1-sulfonate typically involves multiple steps. One common approach is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution to introduce the desired functional groups . The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2-Oxopropyl)phenyl]sulfanyl}ethyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate ester to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
2-{[4-(2-Oxopropyl)phenyl]sulfanyl}ethyl 4-methylbenzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which 2-{[4-(2-Oxopropyl)phenyl]sulfanyl}ethyl 4-methylbenzene-1-sulfonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as inhibition of enzymatic activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2-Oxopropyl)phenyl]sulfanyl}ethyl benzene-1-sulfonate
- 2-{[4-(2-Oxopropyl)phenyl]sulfanyl}ethyl 4-chlorobenzene-1-sulfonate
Uniqueness
2-{[4-(2-Oxopropyl)phenyl]sulfanyl}ethyl 4-methylbenzene-1-sulfonate is unique due to the presence of both a sulfanyl group and a sulfonate ester on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
88357-26-0 |
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Molecular Formula |
C18H20O4S2 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-[4-(2-oxopropyl)phenyl]sulfanylethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H20O4S2/c1-14-3-9-18(10-4-14)24(20,21)22-11-12-23-17-7-5-16(6-8-17)13-15(2)19/h3-10H,11-13H2,1-2H3 |
InChI Key |
CIOZOPGUJZZLRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCSC2=CC=C(C=C2)CC(=O)C |
Origin of Product |
United States |
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